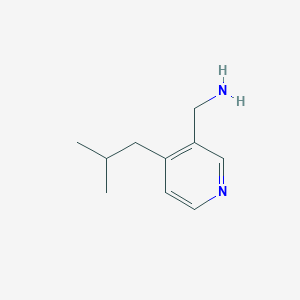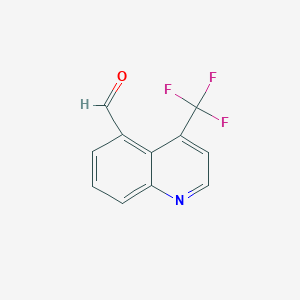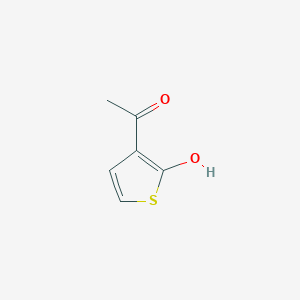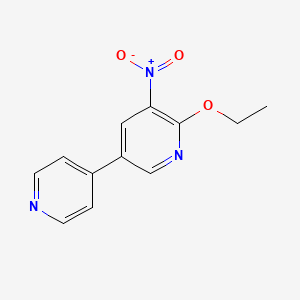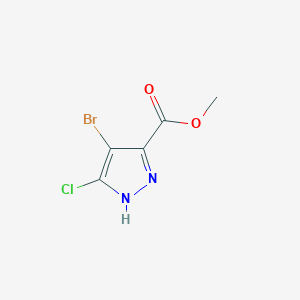![molecular formula C5H8N4O B13132847 1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both an oxetane ring and a triazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through the intramolecular cyclization of epoxides or halohydrins . For instance, the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures can yield oxetane . The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne .
Industrial Production Methods
Industrial production methods for 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the cyclization and cycloaddition reactions to enhance efficiency and yield .
化学反応の分析
Types of Reactions
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Both the oxetane and triazole rings can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can yield various functionalized derivatives .
科学的研究の応用
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: The compound can be used in the production of advanced materials with unique properties
作用機序
The mechanism of action of 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, while the triazole ring can participate in π-π stacking interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A simple triazole ring without the oxetane moiety.
Oxetane: A four-membered ring containing one oxygen atom without the triazole moiety.
1-(Oxetan-3-yl)-1H-1,2,3-triazole: A compound similar to 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine but without the amine group
Uniqueness
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine is unique due to the combination of the oxetane and triazole rings, which imparts distinct physicochemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C5H8N4O |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
1-(oxetan-3-yl)triazol-4-amine |
InChI |
InChI=1S/C5H8N4O/c6-5-1-9(8-7-5)4-2-10-3-4/h1,4H,2-3,6H2 |
InChIキー |
FCWBVTAEQJWWOG-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)N2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



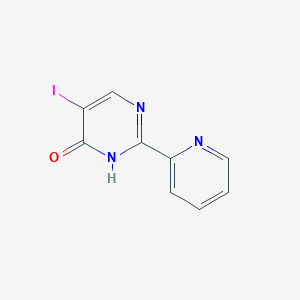
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
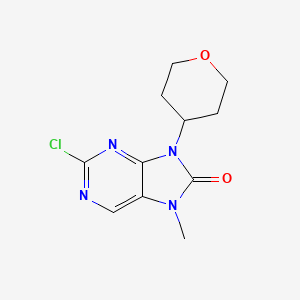
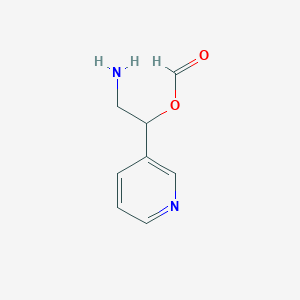
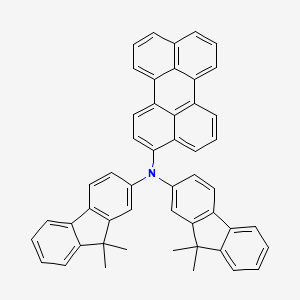
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
